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Compound of Interest |

3-(Chlorodifluoromethyl)benzoic
Compound Name:

acid
CAS No.: 2919947-02-5
Cat. No.: B15296719

Get Quote

In modern drug discovery and materials science, the strategic incorporation of fluorine-

containing functional groups is a cornerstone of molecular design.[1] The introduction of
moieties such as the trifluoromethyl (-CF3) or chlorodifluoromethyl (-CF2CI) group onto a
molecular scaffold can profoundly alter its physicochemical and biological properties.[2] These
alterations include enhanced metabolic stability due to the strength of the carbon-fluorine bond,
increased lipophilicity which can improve membrane permeability, and modified electronic
characteristics that can fine-tune binding affinities with biological targets.[2]

3-(Chlorodifluoromethyl)benzoic acid emerges as a particularly valuable building block
within this chemical space. Its structure combines a versatile carboxylic acid handle, suitable
for a wide range of chemical transformations, with a lipophilic and strongly electron-withdrawing
chlorodifluoromethyl group. This unique combination makes it an attractive starting material for
the synthesis of novel active pharmaceutical ingredients (APIs) and high-performance
materials.[3][4] This guide offers an in-depth exploration of its structure, properties, and
synthetic utility.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15296719#bc-rfq
https://www.benchchem.com/pdf/The_Strategic_Integration_of_Fluorinated_Benzoic_Acids_in_Modern_Drug_Discovery_A_Technical_Guide.pdf
https://www.mdpi.com/1420-3049/30/14/3009
https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/product/b15296719/docs?utm_src=pdf-body#introduction-the-strategic-value-of-fluoroalkyl-moieties
https://its.uark.edu/_resources/js/pannellum/pannellum.htm?config=/%5C/1mage.sbs/d/lgbiuscriy
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-2-chloro-3-trifluoromethylbenzoic-acid-in-modern-organic-synthesis-dy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15296719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Physicochemical
Properties

The utility of a chemical building block is fundamentally dictated by its structure and resulting
physical properties. These parameters are critical for predicting its behavior in both chemical
reactions and biological systems.

Chemical Identity

A clear identification of the molecule is paramount for regulatory compliance, procurement, and
scientific communication.

Identifier Value Source
3-

Systematic Name (Chlorodifluoromethyl)benzoic IUPAC Nomenclature
acid

CAS Number 2919947-02-5 ChemScene[5]

Molecular Formula CsHsCIF20:2 PubChem][6]

Molecular Weight 206.57 g/mol ChemScenel[5]
0O=C(0)C1=CC=CC(=C1)C(F)

SMILES e ChemScenel[5]

InChl=1S/C8H5CIF202/c9-
InChl 8(10,11)6-3-1-2-5(4- PubChem[6]
6)7(12)13/h1-4H,(H,12,13)

XZTIDKXKFGNLSJ-
InChlKey PubChem][6]
UHFFFAOYSA-N

Structural Representation

The spatial arrangement of atoms defines the molecule's reactivity and steric profile.

Caption: 2D structure of 3-(Chlorodifluoromethyl)benzoic acid.
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Physicochemical Data and Significance

These parameters are crucial for predicting the compound's behavior in drug development,
from formulation to pharmacokinetics.
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Significance in Drug

Property Predicted Value
Development
Indicates high lipophilicity,
suggesting good potential for
XlogP 3.2 membrane permeability but

also potential for non-specific

binding and lower solubility.[6]

Topological Polar Surface Area
(TPSA)

37.3A2

Suggests good oral
bioavailability, as it falls below
the 140 A2 threshold often
associated with CNS
penetration and cell

permeability.[5]

Hydrogen Bond Donors 1

The single carboxylic proton
allows for key interactions with

biological targets.[5]

Hydrogen Bond Acceptors 2

The two oxygen atoms of the
carboxyl group can act as
acceptors in hydrogen bonding
networks, crucial for receptor

binding.

Rotatable Bonds 2

Low rotational freedom
contributes to a more rigid
conformation, which can be
favorable for binding affinity by

reducing the entropic penalty.

[5]

Acidity (pKa) Estimated < 4.0

The strong electron-
withdrawing -CF2Cl group is
expected to increase the
acidity compared to benzoic
acid (pKa = 4.2), ensuring it is

ionized at physiological pH.[1]
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Synthesis and Manufacturing Strategies

While a specific, published synthesis for 3-(Chlorodifluoromethyl)benzoic acid is not readily
available, its structure lends itself to several well-established synthetic strategies used for
analogous halogenated benzoic acids. The choice of route depends on starting material
availability, scalability, and safety considerations.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at its most synthetically
accessible bonds, primarily targeting the formation of the carboxylic acid or the introduction of
the chlorodifluoromethyl group.

Caption: Retrosynthetic pathways for 3-(Chlorodifluoromethyl)benzoic acid.

Key Synthetic Routes

Experimental Protocol 1: Oxidation of a Toluene Precursor

This classical approach is reliable and often high-yielding, leveraging the robust oxidation of a
benzylic methyl group.

o Causality: The choice of a strong oxidizing agent like potassium permanganate (KMnQOa) is
driven by its effectiveness in converting an alkyl side chain on an aromatic ring to a
carboxylic acid, especially when the ring is deactivated by an electron-withdrawing group like
-CF2Cl. The reaction is self-validating as the disappearance of the purple permanganate
color indicates reaction progression.

e Methodology:

o Setup: To a round-bottom flask equipped with a reflux condenser, add 1-
(chlorodifluoromethyl)-3-methylbenzene (1.0 eq), water, and a phase-transfer catalyst
(e.g., tetrabutylammonium bromide) if needed.

o Oxidation: Slowly add potassium permanganate (KMnOas, ~3.0-4.0 eq) portion-wise to the
stirred mixture. An exothermic reaction may be observed.
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o Reflux: Heat the mixture to reflux (approx. 100 °C) for 4-8 hours, or until the characteristic
purple color of permanganate has been replaced by a brown precipitate of manganese
dioxide (MnOz2).

o Workup: Cool the reaction mixture to room temperature and filter off the MnO: precipitate,
washing the solid with hot water.

o Isolation: Combine the filtrates and acidify with concentrated hydrochloric acid (HCI) to a
pH of ~1-2. The desired 3-(Chlorodifluoromethyl)benzoic acid will precipitate as a solid.

o Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.
Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be
performed for further purification.[7]

Experimental Protocol 2: Hydrolysis of a Benzotrichloride Precursor

This method is often employed in industrial settings and involves the hydrolysis of a
benzotrichloride, which itself can be synthesized from a toluene precursor.

o Causality: The hydrolysis of a trichloromethyl group to a carboxylic acid is a robust
transformation. Using concentrated sulfuric acid acts as both a reagent (source of water) and
a catalyst.[8] The reaction progress can be monitored by the evolution of HCI gas. This
method avoids the use of metal-based oxidants.

e Methodology:

o Setup: In a flask equipped with a gas outlet to scrub HCI, place 3-
(chlorodifluoromethyl)benzotrichloride (1.0 eq).

o Hydrolysis: Slowly and carefully add concentrated sulfuric acid (~90-98%, ~2.0-3.0 eq) or
a mixture of sulfuric acid and water.

o Heating: Heat the mixture to 100-120 °C and maintain for 2-4 hours. Vigorous evolution of
HCI gas will be observed.

o Quenching: Cool the reaction mixture carefully and pour it onto crushed ice with stirring. A
solid precipitate will form.
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o Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold
water to remove residual acid.

o Purification: Dry the solid. The product can be purified by recrystallization as described in
Protocol 1.[8]

Spectroscopic Profile and Structural Elucidation

Confirmation of the molecular structure is achieved through a combination of standard
spectroscopic techniques. The following are the expected spectral characteristics for 3-
(Chlorodifluoromethyl)benzoic acid.

e Proton NMR (*H NMR): The aromatic region (& 7.5-8.5 ppm) is expected to show a complex
multiplet pattern corresponding to the four protons on the benzene ring. The proton ortho to
the carboxylic acid will likely be the most downfield. The carboxylic acid proton will appear as
a broad singlet at a very downfield chemical shift (6 > 10 ppm).

e Fluorine NMR (*°F NMR): A single signal is expected for the two equivalent fluorine atoms of
the -CF2Cl group. Its chemical shift will be characteristic of a difluoromethyl group attached
to an aromatic ring.

e Carbon NMR (3C NMR): Distinct signals are expected for the eight carbon atoms. Key
signals include the carboxylic carbon (& ~165-170 ppm), the carbons of the aromatic ring (o
~120-140 ppm), and the carbon of the -CF2CI group, which will appear as a triplet due to
coupling with the two fluorine atoms.

« Infrared (IR) Spectroscopy: Characteristic absorption bands are anticipated, including a
broad O-H stretch (~2500-3300 cm™1), a strong C=0 stretch for the carboxylic acid (~1700
cm™1), C-F stretches (~1100-1300 cm~1), and a C-ClI stretch (~700-800 cm™1).

o Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular
formula. The predicted mass-to-charge ratios for various adducts are valuable for
identification.
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Adduct Predicted m/z
[M+H]* 207.00189
[M+Na]* 228.98383
[M-H]~ 204.98733
[M]* 205.99406

(Data sourced from PubChem predictions)[6]

Applications in Research and Development

The true value of 3-(Chlorodifluoromethyl)benzoic acid lies in its potential as a versatile
scaffold for creating more complex molecules with tailored properties.

Role as a Synthetic Scaffold

The carboxylic acid group serves as a primary reaction site for amide bond formation,
esterification, or reduction, allowing for the facile introduction of diverse functional groups and
the construction of larger molecules.

Caption: Derivatization pathways from the 3-(Chlorodifluoromethyl)benzoic acid scaffold.

Potential in Medicinal Chemistry

» Bioisosterism: The chlorodifluoromethyl group (-CF2Cl) can act as a bioisostere for the more
common trifluoromethyl group (-CF3). It shares similar steric bulk and electronic properties
but offers a subtle difference in lipophilicity and metabolic profile that can be exploited by
medicinal chemists to optimize lead compounds.[2]

o API Synthesis: Analogous fluorinated benzoic acids are crucial intermediates in the synthesis
of a wide range of drugs.[9] For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is a key
building block for potassium channel openers used to treat epilepsy.[9] By extension, 3-
(Chlorodifluoromethyl)benzoic acid is a prime candidate for constructing novel kinase
inhibitors, GPCR modulators, or anti-infective agents where the meta-substituted
fluoroalkylphenyl motif is desired.
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Applications in Materials Science

Fluorinated aromatic compounds are frequently used in the development of advanced
materials.[3] The high thermal stability and chemical resistance conferred by the fluoroalkyl
group make this benzoic acid a potential monomer or precursor for:

e Specialty Polymers: Incorporation into polyesters or polyamides to create materials with high
thermal stability, low surface energy, and chemical resistance.

 Liquid Crystals: The rigid aromatic core and polar substituents are features common in liquid
crystal design.

Conclusion

3-(Chlorodifluoromethyl)benzoic acid represents a potent and versatile chemical tool for
researchers in both life sciences and materials science. Its well-defined structure features a
highly tunable carboxylic acid group and a metabolically robust, lipophilic chlorodifluoromethyl
moiety. While its direct applications are still emerging, its structural analogy to widely used
intermediates in drug development strongly suggests its potential as a key building block for
the next generation of pharmaceuticals and advanced materials. The synthetic pathways and
analytical data presented in this guide provide a solid foundation for scientists and engineers to
confidently incorporate this valuable compound into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design [mdpi.com]

e 3. Pannellum [its.uark.edu]
e 4. nbinno.com [nbinno.com]
e 5. chemscene.com [chemscene.com]

e 6. PubChemlLite - 3-(chlorodifluoromethyl)benzoic acid (C8H5CIF202)
[pubchemlite.lcsb.uni.lu]

e 7. pdf.benchchem.com [pdf.benchchem.com]
¢ 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
¢ 9. ossila.com [ossila.com]

¢ To cite this document: BenchChem. [Introduction: The Strategic Value of Fluoroalkyl
Moieties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15296719/docs#introduction-the-strategic-value-of-
fluoroalkyl-moieties]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.inno-pharmchem.com/news/the-crucial-role-of-2-chloro-3-trifluoromethyl-benzoic-acid-in-modern-organic-synthesis-39226-97-6.html
https://www.mdpi.com/1420-3049/28/14/5491
https://www.benchchem.com/product/b15296719?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/The_Strategic_Integration_of_Fluorinated_Benzoic_Acids_in_Modern_Drug_Discovery_A_Technical_Guide.pdf
https://www.mdpi.com/1420-3049/30/14/3009
https://www.mdpi.com/1420-3049/30/14/3009
https://its.uark.edu/_resources/js/pannellum/pannellum.htm?config=/%5C/1mage.sbs/d/lgbiuscriy
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-2-chloro-3-trifluoromethylbenzoic-acid-in-modern-organic-synthesis-dy
https://www.chemscene.com/product/2919947-02-5.html
https://pubchemlite.lcsb.uni.lu/e/compound/167739816
https://pubchemlite.lcsb.uni.lu/e/compound/167739816
https://pdf.benchchem.com/1323/Technical_Support_Center_Synthesis_of_Chloro_Substituted_Benzoic_Acids.pdf
https://patentimages.storage.googleapis.com/c2/0b/9a/3a08b537aeab1d/EP1853548B1.pdf
https://www.ossila.com/products/3-fluoro-4-trifluoromethylbenzoic-acid
https://www.benchchem.com/product/b15296719/docs#introduction-the-strategic-value-of-fluoroalkyl-moieties
https://www.benchchem.com/product/b15296719/docs#introduction-the-strategic-value-of-fluoroalkyl-moieties
https://www.benchchem.com/product/b15296719/docs#introduction-the-strategic-value-of-fluoroalkyl-moieties
https://www.benchchem.com/product/b15296719/docs#introduction-the-strategic-value-of-fluoroalkyl-moieties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15296719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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